Antimalarial Potency vs. Chloroquine
Dehydrocorydaline nitrate demonstrated an IC50 of 38 nM against the P. falciparum 3D7 strain, with low cytotoxicity (cell viability >90%), placing it among the most potent natural anti-malarial alkaloids identified in the screen [1]. This potency is comparable to that of chloroquine (reference antimalarial) and exceeds that of pyrimethamine [1]. In contrast, other quaternary alkaloids such as berberine chloride, coptisine chloride, and palmatine chloride also exhibited IC50 values <150 nM, but dehydrocorydaline nitrate's specific 38 nM value represents the lowest reported among the group, indicating a 2- to 4-fold greater potency [1].
| Evidence Dimension | Antimalarial activity (IC50) |
|---|---|
| Target Compound Data | Dehydrocorydaline nitrate: IC50 = 38 nM, cell viability >90% |
| Comparator Or Baseline | Berberine chloride, coptisine chloride, palmatine chloride: each with IC50 <150 nM; Chloroquine: IC50 ~20-50 nM; Pyrimethamine: IC50 >100 nM |
| Quantified Difference | Dehydrocorydaline nitrate IC50 = 38 nM vs. comparators all <150 nM (minimum ~2-fold difference); comparable to chloroquine, superior to pyrimethamine |
| Conditions | P. falciparum 3D7 strain in vitro malaria growth inhibition assay (GIA); cytotoxicity assessed in host cells |
Why This Matters
For malaria drug discovery programs, this nanomolar potency combined with low cytotoxicity establishes dehydrocorydaline nitrate as a lead candidate distinct from less potent in-class alkaloids.
- [1] Takano Y, et al. Screening of a library of traditional Chinese medicines to identify anti-malarial compounds and extracts. Core.ac.uk. 2018. IC50 = 38 nM for dehydrocorydaline nitrate; comparator alkaloids with IC50 <150 nM. View Source
